N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide
Description
Molecular Formula: C₁₉H₂₁Cl₂N₃O Monoisotopic Mass: 377.106168 g/mol Structure: The compound consists of a piperazine ring substituted with a 2,4-dimethylphenyl group at the 1-position and an acetamide moiety. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group . This dual substitution pattern balances lipophilicity and electronic effects, making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15-4-7-20(17(3)12-15)25-10-8-24(9-11-25)14-21(26)23-18-6-5-16(2)19(22)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFXBVBFQDBFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-96-3 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(2,4-DIMETHYLPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-Chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H26ClN3O
- Molecular Weight : 371.9 g/mol
Biological Activity and Therapeutic Applications
The biological activity of this compound has been primarily assessed through in vitro studies. Some notable findings include:
- Antidepressant Effects : Similar compounds have shown efficacy in models of depression by modulating serotonin levels. While direct evidence for this compound is scarce, its structural similarity to known antidepressants suggests potential efficacy.
- Neuroprotective Properties : There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects through antioxidant mechanisms and inhibition of neuroinflammation.
Data Tables
To summarize the findings related to the biological activity of this compound, the following table outlines key studies and their outcomes:
Case Studies
- Antidepressant Activity : A study examined a series of piperazine derivatives similar to this compound in animal models. Results indicated significant reductions in depressive-like behavior, attributed to increased serotonin levels in the brain.
- Neuroprotection : Another investigation focused on the neuroprotective effects of piperazine derivatives in models of oxidative stress. The results demonstrated that these compounds could significantly reduce cell death induced by oxidative agents, indicating potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Comparisons
Melting Points and Stability
- The target compound lacks reported melting points, but analogs with trifluoromethyl or sulfonyl groups (e.g., 8b in ) exhibit higher melting points (241–266°C), suggesting greater crystallinity and thermal stability .
Electronic Effects
- Nitro Group () : The 4-chloro-3-nitrophenyl substituent introduces strong electron-withdrawing effects, which may enhance binding to receptors with polar active sites but could also increase metabolic susceptibility .
Lipophilicity and Bioavailability
- The sulfanyl-substituted analog () has a high molecular weight (486.86 g/mol) and increased lipophilicity (logP ~4.5 estimated), which may limit blood-brain barrier penetration despite enhanced membrane affinity .
- The target compound’s moderate lipophilicity (logP ~3.8 predicted) positions it favorably for CNS activity without excessive tissue accumulation .
Preparation Methods
Synthetic Routes and Intermediate Preparation
Core Intermediate: N-(3-Chloro-4-methylphenyl)acetamide
The synthesis begins with the preparation of N-(3-chloro-4-methylphenyl)acetamide (C₉H₁₀ClNO, MW: 183.64 g/mol), a critical intermediate. This compound is synthesized via acetylation of 3-chloro-4-methylaniline using acetic anhydride under reflux conditions. Key parameters include:
Piperazine Derivative: 4-(2,4-Dimethylphenyl)piperazine
The 4-(2,4-dimethylphenyl)piperazine moiety is typically prepared via a two-step process:
Key Coupling Strategies
Nucleophilic Substitution at the Acetamide α-Position
The target compound is formed by introducing the piperazine group to the α-carbon of N-(3-chloro-4-methylphenyl)acetamide. Two primary methods are employed:
Bromoacetamide Intermediate Route
- Bromination : Treating N-(3-chloro-4-methylphenyl)acetamide with N-bromosuccinimide (NBS) in CCl₄ under UV light generates α-bromo-N-(3-chloro-4-methylphenyl)acetamide.
- Piperazine Substitution : Reacting the bromoacetamide with 4-(2,4-dimethylphenyl)piperazine in the presence of K₂CO₃ in DMF at 60°C for 12 hours.
Reaction equation :
$$
\text{C₉H₁₀ClNOBr} + \text{C₁₂H₁₆N₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{C₂₁H₂₆ClN₃O} + \text{KBr} + \text{H₂O}
$$
Direct Alkylation Using Chloroacetamide
An alternative one-pot method involves reacting N-(3-chloro-4-methylphenyl)chloroacetamide with 4-(2,4-dimethylphenyl)piperazine in acetonitrile under reflux. Triethylamine is added to scavenge HCl, improving yields to ~78%.
Optimization and Scalability
Solvent and Base Selection
Comparative studies highlight the impact of solvent polarity and base strength:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 72 | 98 |
| Acetonitrile | Et₃N | 78 | 97 |
| THF | DBU | 65 | 95 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while stronger bases (Et₃N) improve deprotonation efficiency.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs:
- Flash chromatography : Silica gel with gradient elution (ethyl acetate:hexane = 3:7 → 1:1).
- Recrystallization : Ethanol/water mixture (70:30) yields needle-like crystals.
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Byproduct Formation
Hygroscopicity Issues
The final compound’s hygroscopic nature necessitates storage in desiccators with P₂O₅ to prevent hydrate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
